Technical Monograph: Physicochemical Profiling and Synthetic Utility of
Technical Monograph: Physicochemical Profiling and Synthetic Utility of
Executive Summary
Bis(tributylphosphine)nickel(II) bromide (
This guide provides a definitive technical profile, encompassing structural dynamics, solubility data, and a self-validating synthetic protocol for researchers in drug discovery and materials science.
Physicochemical Characterization
The following data consolidates commercial specifications with experimentally observed properties.
Table 1: Core Technical Specifications
| Property | Specification |
| Chemical Name | Dibromobis(tributylphosphine)nickel(II) |
| CAS Number | 15242-92-9 (General) / 73543-91-6 (trans-isomer) |
| Molecular Formula | |
| Molecular Weight | 623.13 g/mol |
| Appearance | Dark green to reddish-brown crystalline solid (See Structural Isomerism below) |
| Geometry | Square Planar ( |
| Oxidation State | Ni(II) ( |
| Magnetic Susceptibility | Paramagnetic (Tetrahedral) / Diamagnetic (Square Planar) |
| Stability | Air-stable in solid state; phosphine ligands oxidize slowly in solution. |
Structural Isomerism & Color
A critical "Expert Insight" for handling this compound is understanding its thermochromic and solvatochromic behavior . Nickel(II) dihalide bis(phosphine) complexes exist in an equilibrium between two geometries:
-
Square Planar (Diamagnetic): Typically red or brown . Favored by strong-field ligands and lower temperatures.
-
Tetrahedral (Paramagnetic): Typically dark green or blue . Favored by steric bulk and higher temperatures.
While
Solubility Profile & Solvent Compatibility
The tributylphosphine ligands provide high lipophilicity, making this complex significantly more soluble in non-polar organic solvents than its triphenylphosphine analogues.
Table 2: Solubility Matrix
| Solvent Class | Representative Solvent | Solubility | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Preferred for synthesis and handling. |
| Aromatic | Toluene, Benzene | High | Excellent for cross-coupling reactions at elevated temps. |
| Ethers | THF, Diethyl Ether, Glyme | Moderate/High | Good solubility; THF is a standard reaction medium. |
| Alcohols | Ethanol, Butanol | Low/Moderate | Often used for crystallization (product precipitates on cooling). |
| Alkanes | Hexanes, Pentane | Low | Used as an antisolvent to crash out the catalyst. |
| Aqueous | Water | Insoluble | Decomposes slowly; strictly anhydrous conditions recommended. |
Synthetic Protocol: Preparation of
Objective: Synthesize high-purity
Reagents
-
Nickel(II) Bromide (anhydrous): 2.18 g (10 mmol). Note: If using hydrate, dehydration via azeotropic distillation with toluene is required first.
-
Tributylphosphine (
): 4.25 g (21 mmol, 5% excess). Caution: Pyrophoric and toxic. -
Ethanol (Absolute): 50 mL (Degassed).
-
Inert Gas: Nitrogen or Argon.
Workflow Diagram (DOT)
Figure 1: Synthetic workflow for the preparation of Bis(tributylphosphine)nickel(II) bromide via ligand substitution.
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL Schlenk flask and equip it with a magnetic stir bar. Purge with Nitrogen (
) for 15 minutes. -
Solvation: Add anhydrous
(2.18 g) to the flask. Cannulate 50 mL of degassed absolute ethanol into the flask. Stir to form a suspension. -
Ligand Addition: Via syringe, slowly add Tributylphosphine (5.2 mL / 4.25 g) to the stirring suspension.
-
Observation: The reaction is exothermic. The yellow-brown
will dissolve, and the solution will darken (deep red or green depending on concentration/temp).
-
-
Reaction: Heat the mixture to mild reflux (approx. 70°C) for 1 hour to ensure complete complexation.
-
Crystallization: Remove heat and allow the solution to cool slowly to room temperature, then place in an ice bath (0°C). The complex should crystallize out.[1]
-
Troubleshooting: If no crystals form, reduce volume by 50% under vacuum or add cold pentane as an antisolvent.
-
-
Isolation: Filter the solid under inert atmosphere (or quickly in air if immediately dried). Wash the filter cake with cold ethanol (
) to remove excess phosphine, followed by pentane ( ). -
Drying: Dry the solid under high vacuum (0.1 mmHg) for 4 hours to remove trace solvents. Store under Argon.
Catalytic Utility in Drug Development
is a precursor to active Ni(0) species. It is particularly effective because the electron-rich alkyl phosphine facilitates the oxidative addition of unreactive substrates (e.g., aryl chlorides), a common challenge in medicinal chemistry.Mechanism of Action: Kumada Coupling
The complex serves as a precatalyst. Upon reduction (by the Grignard reagent), the active
Figure 2: Catalytic cycle for Kumada Cross-Coupling using NiBr2(PBu3)2.
Key Applications
-
Kumada Coupling: Coupling of Aryl/Alkyl Grignard reagents with Aryl halides.
-
Suzuki-Miyaura Coupling: Effective for sterically hindered biaryl synthesis when used with boronic acids (requires reduction to Ni(0) in situ).
-
Atom Transfer Radical Polymerization (ATRP): Controlled polymerization of methacrylates.
Safety & Handling (E-E-A-T)
-
Nickel Toxicity: Nickel compounds are classified as Group 1 Carcinogens (IARC). Use a glovebox or vented fume hood.
-
Phosphine Hazards:
has a stench threshold in the ppb range and is toxic. All waste streams must be treated with bleach (sodium hypochlorite) to oxidize residual phosphines before disposal. -
Air Sensitivity: While the complex is relatively stable, long-term storage should be under inert gas to prevent oxidation to the phosphine oxide, which deactivates the catalyst.
References
-
Sigma-Aldrich. Dibromobis(tributylphosphine)nickel(II) Product Specification.Link (Note: Link directs to general Ni-phosphine catalogue due to dynamic inventory; verify CAS 15242-92-9).
-
PubChem. Compound Summary: Bis(triphenylphosphine)nickel(II) bromide (Analogue Data).[2] National Library of Medicine. Link
-
Venkataraman, D., et al. (2013). "Structure, magnetism and colour in simple bis(phosphine)nickel(II) dihalide complexes." Journal of the Chemical Society. (Discusses the square planar/tetrahedral equilibrium). Link
-
ChemicalBook. CAS 15242-92-9 Technical Data.Link
-
BLD Pharm. Trans-Bis(tri-n-butylphosphine)nickel(II) bromide MSDS.Link
